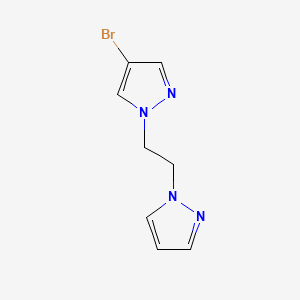

4-Bromo-1-(2-pyrazol-1-ylethyl)pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-1-(2-pyrazol-1-ylethyl)pyrazole is a pyrazole derivative. It may be used in the preparation of various pharmaceutical and biologically active compounds .

Synthesis Analysis

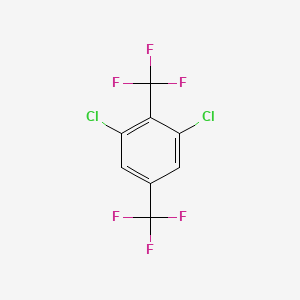

The synthesis of pyrazole derivatives is a topic of interest in recent research. Pyrazole-containing compounds are versatile synthetic intermediates used in the preparation of relevant chemicals in biological, physical-chemical, material science, and industrial fields . The synthesis of 4-bromo-5-(trifluoromethyl)-1-phenyl-1H-pyrazoles has been reported .Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a heteroaromatic five-membered ring with two adjacent nitrogen atoms . Further structural variants can be achieved starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Chemical Reactions Analysis

Pyrazole derivatives have been reported to undergo various chemical reactions. For instance, 4-Bromopyrazole is reported to react with titanium tetrachloride to afford binary adducts . Other reactions include the cyanation in the presence of palladium catalysts and the formation of 1,4-disubstituted pyrazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be analyzed using various techniques such as FTIR, NMR, thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and CHNS analysis .Scientific Research Applications

Synthesis of Pyrazole Derivatives

Pyrazole derivatives, including “4-Bromo-1-(2-pyrazol-1-ylethyl)pyrazole”, have been extensively used in the synthesis of various compounds. They serve as a core element in various sectors of the chemical industry, including medicine and agriculture . Pyrazoles hold a privileged status as versatile frameworks due to their diverse biological activities .

Organic Synthesis

The pyrazole structure, including “4-Bromo-1-(2-pyrazol-1-ylethyl)pyrazole”, has intriguing applications in organic synthesis, where it acts as both a directing and transforming group . It is a fundamental element present in various small molecules, exhibiting a diverse array of agricultural and pharmaceutical activities .

Preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole

“4-Bromo-1-(2-pyrazol-1-ylethyl)pyrazole” may be used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole . This compound could have potential applications in various fields, including pharmaceuticals and materials science.

Synthesis of 1,4’-bipyrazoles

“4-Bromo-1-(2-pyrazol-1-ylethyl)pyrazole” may be used as a starting material in the synthesis of 1,4’-bipyrazoles . These compounds have been found to have various applications in the field of chemistry and materials science.

Preparation of Solid Hexacoordinate Complexes

“4-Bromo-1-(2-pyrazol-1-ylethyl)pyrazole” may be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride . These complexes could have potential applications in various fields, including catalysis and materials science.

Mechanism of Action

Target of Action

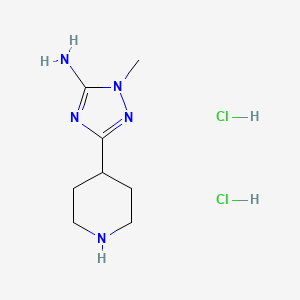

Pyrazole derivatives are known for their diverse pharmacological effects

Mode of Action

Pyrazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The specific interactions of this compound with its targets remain to be elucidated.

Biochemical Pathways

It is reported that some pyrazole derivatives can inhibit oxidative phosphorylation and atp exchange reactions

Pharmacokinetics

The compound is a solid at room temperature and slightly soluble in water , which may influence its bioavailability. Further pharmacokinetic studies are needed to fully understand this compound’s properties.

Result of Action

Some pyrazole derivatives are known to have mutagenic effects , but the specific effects of this compound remain to be determined.

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-bromo-1-(2-pyrazol-1-ylethyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN4/c9-8-6-11-13(7-8)5-4-12-3-1-2-10-12/h1-3,6-7H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIFPNYQMCBCHGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CCN2C=C(C=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-(2-pyrazol-1-ylethyl)pyrazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Chlorophenyl)methyl]-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2823635.png)

![Methyl N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycinate](/img/structure/B2823642.png)

![2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B2823644.png)

![2-Methyl-5-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2823647.png)

![2-Amino-4-(1-methylpyrazolo[3,4-b]pyridin-5-yl)butanoic acid;dihydrochloride](/img/structure/B2823652.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-nitrobenzoate](/img/structure/B2823653.png)

![1-(2-chloro-6-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2823656.png)

![(3S,4R)-3,4-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B2823658.png)